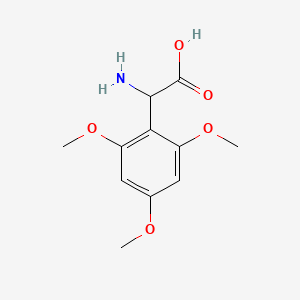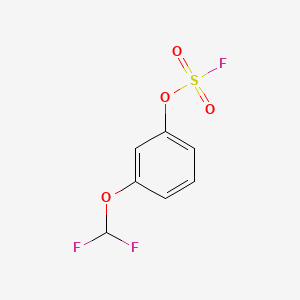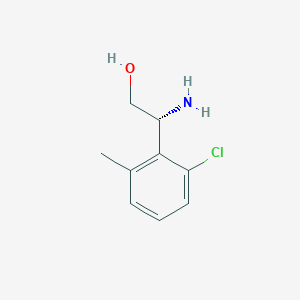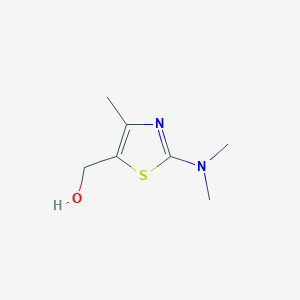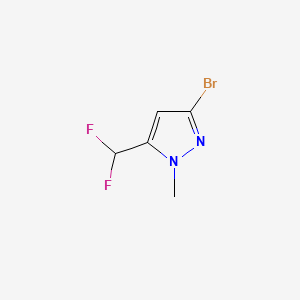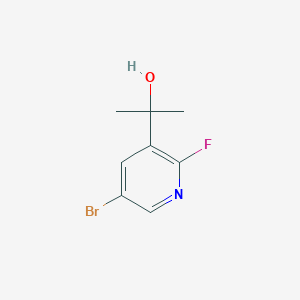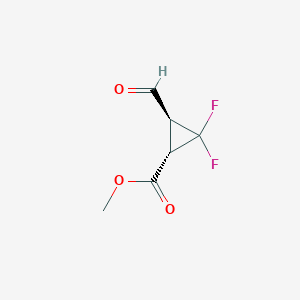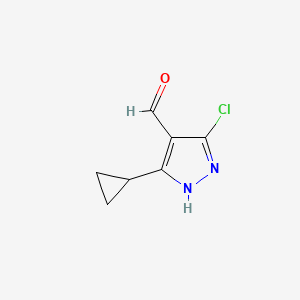
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a pyrazole derivative, characterized by the presence of a chloro group at the 5th position, a cyclopropyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . This reaction results in the chlorination and formylation of the pyrazole ring, yielding the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and cyclopropyl groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
類似化合物との比較
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-methanol
Uniqueness
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
3-chloro-5-cyclopropyl-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(3-11)6(9-10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChIキー |
OMZPJBMWBGIUOP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=NN2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



